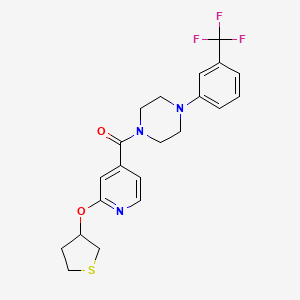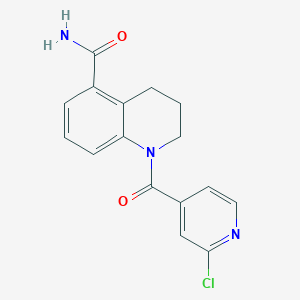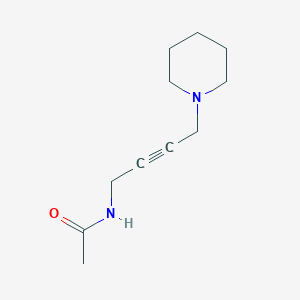![molecular formula C15H15F2NO3 B2966267 Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2194907-85-0](/img/structure/B2966267.png)
Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[25]octan-6-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in many bioactive molecules, and a spirocyclic structure that includes a difluoro-substituted azaspirooctane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and the spirocyclic azaspirooctane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the spirocyclic azaspirooctane ring
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophiles employed .
Applications De Recherche Scientifique
Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Biological Research: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . The compound’s difluoro-substituted azaspirooctane structure is believed to enhance its binding affinity to these molecular targets, thereby increasing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxol-5-yl-indoles: These compounds share the benzo[d][1,3]dioxole moiety and are also studied for their anticancer properties.
Benzo[d][1,3]dioxole-substituted organoselenium compounds:
Uniqueness
What sets Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone apart is its spirocyclic structure combined with the difluoro substitution, which enhances its chemical stability and biological activity. This unique combination of structural features makes it a promising candidate for further research and development in various scientific fields .
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3/c16-15(17)8-14(15)3-5-18(6-4-14)13(19)10-1-2-11-12(7-10)21-9-20-11/h1-2,7H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZHOAKWIIRDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole](/img/structure/B2966185.png)
![N-(3-chloro-4-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2966186.png)



![1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2966191.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2966197.png)

![2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B2966201.png)




